Xylamine hydrochloride
Description
Historical Context and Discovery
The historical development of this compound traces back to the mid-1970s when the parent compound xylamine was first described in scientific literature. The compound emerged from research focused on developing selective neurotoxins that could serve as valuable tools for neurobiological investigations. Xylamine was characterized as a monoaminergic neurotoxin and benzylamine derivative that demonstrated particular selectivity for noradrenergic systems. The development of its hydrochloride salt form represented a significant advancement in creating a more stable and practically useful form of the compound for laboratory applications.
The discovery process was part of broader research efforts aimed at understanding norepinephrine transport mechanisms and developing compounds that could selectively interfere with these systems. Research in the 1980s demonstrated that xylamine functions as an irreversible inhibitor of norepinephrine uptake, with studies showing its effects on norepinephrine release in various experimental models. The compound's ability to selectively target noradrenergic neurons through its high affinity for the norepinephrine transporter established its importance in neuroscience research.
Early investigations revealed that xylamine's mechanism of action involved its transport by the same uptake mechanism it inhibited, creating a self-limiting system that contributed to its selectivity. This unique property distinguished it from other neurotoxins and established its value as a research tool. However, despite its potential, another related compound known as DSP-4 eventually became more widely preferred for scientific research applications, leading to more limited employment of xylamine in contemporary studies.
Nomenclature Evolution and Classification
The nomenclature of this compound has evolved through systematic chemical naming conventions that reflect its complex molecular structure. The compound is officially designated by the International Union of Pure and Applied Chemistry as N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride. This nomenclature precisely describes the compound's structural components, including the chloroethyl substituent, ethyl group, and methylbenzylamine backbone, along with the hydrochloride salt formation.
Alternative naming systems have produced various synonyms for the compound, reflecting different approaches to chemical nomenclature. The compound is also known as 2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine hydrochloride, which emphasizes the chloroethanamine portion of the molecule. In chemical databases and research literature, it frequently appears under the simplified designation "this compound" or by various catalog numbers assigned by chemical suppliers.
The following table presents the comprehensive nomenclature profile of this compound:
| Nomenclature Type | Chemical Name |
|---|---|
| IUPAC Name | N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride |
| Systematic Name | 2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine hydrochloride |
| Common Name | This compound |
| Chemical Abstracts Service Number | 57913-68-5 |
| European Community Number | 633-462-2 |
The classification of this compound within broader chemical taxonomy places it among the benzylamine derivatives, specifically as a substituted phenylethylamine compound. Its structural relationship to other compounds in this class contributes to its biological activity profile and research applications. The compound's classification as a chlorinated amine also places it within a specific category of organic halogen compounds that possess unique reactivity patterns.
Significance in Organic Chemistry Research
This compound holds particular significance in organic chemistry research due to its role as a selective norepinephrine uptake inhibitor and its applications in neurochemical studies. The compound's unique mechanism of action, involving irreversible inhibition of norepinephrine transport, has made it a valuable tool for investigating catecholaminergic systems in both central and peripheral nervous systems. This selectivity stems from its high affinity for the norepinephrine transporter, which facilitates its uptake into noradrenergic neurons where it exerts its inhibitory effects.
Research applications of this compound have primarily focused on proteomics research and neurobiological investigations. The compound's ability to selectively deplete norepinephrine stores in neurons has enabled researchers to study the functional roles of noradrenergic systems in various physiological and pathological processes. Studies have demonstrated that xylamine can effectively reduce norepinephrine levels while having minimal effects on other neurotransmitter systems, making it particularly useful for studying specific noradrenergic functions.
The compound's chemical properties have also contributed to its research significance. With a molecular weight of 248.19 and molecular formula C₁₂H₁₉Cl₂N, this compound possesses favorable solubility characteristics that facilitate its use in various experimental protocols. The following table summarizes key chemical properties relevant to research applications:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 248.19 g/mol | Facilitates accurate dosing calculations |
| Molecular Formula | C₁₂H₁₉Cl₂N | Indicates halogenated amine structure |
| Purity | >96% | Ensures research reliability |
| Solubility | Water soluble | Enables aqueous formulations |
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2;/h4-7H,3,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAOKTBHSXYRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587867 | |
| Record name | 2-Chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57913-68-5 | |
| Record name | 2-Chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with N-ethyl-2-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Route 1: Reaction of 2,6-Xylidine with Carbon Disulfide and 3-Amino-1-Propanol
This method involves sequential nucleophilic substitutions and cyclization:
-
Initial Reactants :
-
2,6-Xylidine (50.0 g, 0.41 mol)
-
Triethylamine (45.5 g, 0.45 mol)
-
Carbon disulfide (32.5 g, 0.43 mol)
-
-
Reaction Conditions :
-
Mix at ambient temperature, then cool to 15°C.
-
Add 3-Amino-1-propanol (30.8 g, 0.41 mol) over 20 minutes.
-
Heat to 80°C for 6 hours.
-
-
Workup :
Route 2: Reaction of 2,6-Dimethylaniline with Ethyl Chloroformate
This alternative method produces xylazine hydrochloride via isothiocyanate intermediates:
-
Reactants :
-
2,6-Dimethylaniline (1,008 g)
-
Ethyl chloroformate (890.8 g, 8.21 mol)
-
-
Conditions :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Reagents | 2,6-Xylidine, carbon disulfide | 2,6-dimethylaniline, ethyl chloroformate |
| Yield | >99.5% | 55.2% |
| Purification | HPLC, acetone wash | Distillation |
Solid-State Chemistry and Polymorphs
Xylazine hydrochloride exhibits polymorphism and forms cocrystals, influenced by hydrogen bonding and intermolecular interactions. Key findings from solid-state studies include:
Cocrystal Formation
Cocrystals with coformers (e.g., amide, carboxylic acid moieties) are synthesized through:
-
Ball milling : Optimized protocols ensure high purity.
-
Characterization : ³⁵Cl solid-state NMR (SSNMR) and density functional theory (DFT) reveal distinct electric field gradient tensors for each solid form .
| Solid Form | Key Feature |
|---|---|
| Polymorphs | Varying hydrogen-bonding networks |
| Cocrystals | Enhanced stability via heteromeric interactions |
| Characterization | ³⁵Cl SSNMR, DFT-refined EFG tensors |
Metabolic Pathways and Excretion
Xylazine undergoes rapid hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A, yielding 20 metabolites:
-
Phase I Metabolism : Hydroxylation, dealkylation, C-oxidation, S-oxidation.
-
Phase II Metabolism : Glucuronidation of hydroxylated derivatives .
| Metabolite | Structure |
|---|---|
| Xylazine-M (2,6-dimethylaniline) | Parent amine core |
| Xylazine-M (HO-2,6-dimethylaniline isomer) | Hydroxylated derivatives |
| Xylazine-M (sulfone) | Oxidized sulfur moiety |
Approximately 70% of the dose is excreted renally as metabolites, with undetectable parent compound in urine .
Stability and Degradation
Scientific Research Applications
Pharmacological Properties
- Mechanism of Action : Xylamine acts primarily by agonizing alpha-2 adrenergic receptors (α2-ARs), leading to decreased norepinephrine release and resultant sedation and analgesia.
- Pharmacokinetics : The onset of action is rapid, typically within minutes, with effects lasting up to four hours in animals. The drug undergoes extensive hepatic metabolism, with metabolites excreted in urine.
Veterinary Applications
Xylamine hydrochloride is widely used in veterinary medicine for:
- Sedation : It is often administered prior to surgical procedures to induce sedation in various animal species.
- Anesthesia : Frequently used in combination with other anesthetics like ketamine to enhance analgesic effects.
- Muscle Relaxation : Provides muscle relaxation during surgeries or diagnostic procedures.
Clinical Research Applications
Recent studies have highlighted the implications of this compound in clinical settings:
- Toxicology Studies : Research has documented cases of xylazine toxicity among humans, particularly involving intravenous drug users who combine xylazine with opioids like fentanyl. Reports indicate significant complications such as respiratory depression and severe hypotension .
- Case Studies :
Comparative Data Table
| Application Area | Description | Notable Findings |
|---|---|---|
| Veterinary Medicine | Sedative and anesthetic for surgical procedures | Effective in reducing stress and pain |
| Toxicology | Documented human toxicity cases | Significant adverse effects observed |
| Clinical Research | Studies on overdose management | Limited efficacy of naloxone in toxicity |
Future Directions and Challenges
The increasing prevalence of xylazine in illicit drug formulations poses significant public health challenges. There is a critical need for:
- Enhanced Surveillance : Monitoring the emergence of xylazine as an adulterant in street drugs.
- Clinical Guidelines : Development of specific management protocols for xylazine intoxication.
- Research Investment : Further studies to elucidate the pharmacodynamics and long-term effects of this compound.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can affect their function. This property is particularly relevant in its potential use as a chemotherapeutic agent, where it can inhibit the proliferation of cancer cells by inducing DNA damage.
Comparison with Similar Compounds
Structural and Chemical Properties
- This compound : Contains a benzyl group and a chloroethyl moiety, forming a nitrogen mustard structure (SMILES: CCN(CCCl)CC1=CC=CC=C1C.Cl ). This design enables covalent binding to target proteins .
- Hydrothis compound (NH₂OH·HCl, CAS 5470-11-1): A simpler compound with a hydroxylamine group bound to hydrochloric acid. It lacks the alkylating functionality of xylamine .
| Property | This compound | Hydrothis compound |
|---|---|---|
| Molecular Weight | 246.18 g/mol | 69.49 g/mol |
| Solubility | Water, methanol, ethanol | Water, ethanol |
| Key Functional Groups | Benzyl, chloroethyl | Hydroxylamine |
| Reactivity | Forms aziridinium ion | Reducing agent, oxime synthesis |
Pharmacological and Functional Differences
- Mechanism: Xylamine inhibits NE uptake irreversibly via aziridinium ion-mediated alkylation (IC₅₀ ≈ 0.3 µM) . It serves as a precursor in organic synthesis (e.g., oximes, hydroximic acids) and as a reducing agent .
- Applications :
Comparison with Mecamylamine Hydrochloride
Structural and Functional Contrast
- Mecamylamine Hydrochloride (CAS 826-39-1): A ganglionic blocker targeting nicotinic acetylcholine receptors (nAChRs). Its structure includes a cyclohexane ring and benzyl group, distinct from xylamine’s chloroethyl-benzyl motif .
| Property | This compound | Mecamylamine Hydrochloride |
|---|---|---|
| Molecular Weight | 246.18 g/mol | 225.8 g/mol |
| Primary Target | NE transporter | nAChRs |
| Mechanism | Irreversible inhibition | Competitive antagonism |
Differentiation from Xylazine Hydrochloride
Despite similar nomenclature, xylazine hydrochloride (an alpha-2 adrenergic agonist) is pharmacologically distinct. It is used in veterinary medicine for sedation, contrasting with xylamine’s role as a NE uptake inhibitor .
Biological Activity
Xylamine hydrochloride, a derivative of xylazine, is primarily recognized for its biological activity as an alpha-2 adrenergic receptor agonist. This compound exhibits a variety of effects on the central and peripheral nervous systems, influencing neurotransmitter release and demonstrating potential therapeutic applications. This article delves into the biological activity of this compound, incorporating data tables, case studies, and research findings.
This compound acts predominantly as an α2-adrenergic receptor agonist , similar to clonidine. By binding to these receptors, it inhibits the release of norepinephrine and dopamine, leading to a range of physiological effects including sedation, analgesia, and muscle relaxation . The compound's lipophilic nature allows it to penetrate the central nervous system effectively, where it exerts its actions.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Half-Life : Approximately 23 to 50 minutes.
- Routes of Administration : Commonly administered via intravenous (IV), subcutaneous (SC), intramuscular (IM), and inhalation methods.
- Metabolism : Primarily metabolized to 2,6-dimethylaniline (DMA) through phase I metabolic processes such as dealkylation and hydroxylation .
Sedative and Analgesic Properties
This compound has been used in veterinary medicine for its sedative and analgesic properties. Its effectiveness in reducing pain perception is attributed to its action on the central nervous system, where it modulates pain pathways by decreasing norepinephrine release .
Effects on Oxidative Stress
Recent studies have indicated that this compound may influence oxidative stress levels in cells. For instance, exposure to xylamine in combination with other drugs like cocaine (COC) and 6-monoacetylmorphine (6-MAM) resulted in increased levels of reactive oxygen species (ROS) in endothelial cells. This suggests that while xylamine can induce oxidative stress, it may also exhibit antioxidant properties when combined with certain substances, potentially acting as a "scavenger" of free radicals .
Case Studies
A systematic review highlighted various case reports involving this compound use, particularly in overdose scenarios. The findings indicated:
- Dosage Variability : Fatal doses ranged from 40 mg to 2400 mg.
- Co-administration with Opioids : Many cases involved concurrent use with opioids, complicating the clinical picture.
- Management Challenges : Due to its rapid metabolism and elimination, timely identification and treatment are critical in overdose cases .
Research Findings
The following table summarizes significant research findings related to this compound:
Q & A
Q. What are the recommended analytical techniques for confirming the purity and structural identity of Xylamine hydrochloride in synthetic batches?
- Methodological Answer : this compound synthesis should be validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, ensuring a single peak with ≥98% purity. Mass spectrometry (MS) provides molecular ion confirmation (C₁₁H₁₇ClN₂·HCl, MW: 249.18 g/mol). Additionally, elemental analysis (C, H, N) should align with theoretical values within ±0.3% . For reproducibility, experimental protocols must detail reaction conditions, purification steps, and instrument parameters per journal guidelines .
Q. How should this compound solutions be prepared and stored to maintain stability during in vitro experiments?
- Methodological Answer : this compound is highly soluble in water, methanol, or ethanol. Prepare fresh solutions daily to prevent hydrolysis or oxidation. For cell culture studies, dissolve in sterile deionized water at 10 mM stock concentration, filter-sterilize (0.22 µm), and aliquot at -20°C for ≤1 month. Avoid repeated freeze-thaw cycles. Stability tests via HPLC at 24-hour intervals under experimental conditions (e.g., pH 7.4, 37°C) are advised to confirm integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in effective dosages of this compound across species in neuropharmacological studies?
- Methodological Answer : Discrepancies in interspecies dosage (e.g., 12.0 mg/kg in male ocelots vs. 18.5 mg/kg in females) require controlled dose-response studies with standardized variables:
- Metabolic profiling : Compare hepatic CYP450 enzyme activity across species.
- Statistical modeling : Use ANOVA to assess seasonal variability (e.g., summer vs. winter body temperatures affecting drug metabolism).
- Pharmacokinetic analysis : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
Reference species-specific protocols, such as those for felids, which adjust doses based on body mass and ambient temperature .
Q. What experimental design considerations are critical for evaluating this compound’s irreversible inhibition of norepinephrine uptake in neuronal models?
- Methodological Answer :
- Cell Model : Use primary noradrenergic neurons or SH-SY5Y cells. Pre-incubate with 10 µM Xylamine for 30 minutes before adding ³H-norepinephrine.
- Control : Include a reversible inhibitor (e.g., desipramine) to distinguish irreversible binding.
- Washout Assay : After drug exposure, rinse cells 3x with ice-cold buffer. Measure residual ³H-norepinephrine uptake via scintillation counting.
- Data Interpretation : Irreversibility is confirmed if uptake remains suppressed post-washout. Validate with Western blotting for NET (norepinephrine transporter) downregulation .
Q. How should researchers optimize protocols for reversing this compound-induced immobilization in wildlife studies using Yohimbine hydrochloride?
- Methodological Answer :
- Dose Ratio : Administer Yohimbine at 0.1 mg/kg intravenously 20 minutes post-Xylamine injection to antagonize α₂-adrenergic effects.
- Monitoring : Track recovery metrics (e.g., time to standing, respiratory rate) and compare to control groups.
- Ethical Considerations : Conduct pilot trials in captive analogs (e.g., domestic cats) before field application. Reference studies showing 85% reversal efficacy in polar bears within 8–12 minutes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s thermal effects during wildlife immobilization?
- Methodological Answer : Conflicting data (e.g., hyperthermia vs. no thermal change) may arise from environmental factors. Mitigate via:
- Environmental Controls : Conduct trials at standardized temperatures (20–25°C) with shaded recovery areas.
- Continuous Monitoring : Use rectal probes to log core temperature every 5 minutes post-administration.
- Multivariate Regression : Correlate ambient temperature, dose, and body mass. For example, bobcats immobilized in summer (39.4°C baseline) required lower doses than winter trials (41.1°C baseline) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
